molecular formula C14H18N2O3 B179880 tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate CAS No. 179686-66-9

tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate

Cat. No.: B179880
CAS No.: 179686-66-9
M. Wt: 262.3 g/mol
InChI Key: JWEGFNFVTHGYLT-UHFFFAOYSA-N
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Description

“tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate” is a chemical compound with the molecular formula C16H22N2O3 . It is a derivative of the 1H-benzo[d]imidazole class .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzodiazepine core with a tert-butyl group and a carboxylate group . The exact 3D conformer and other structural details are not available from the retrieved sources.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 290.36 g/mol . Other physical and chemical properties are not available from the retrieved sources.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The chemical compound tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate is involved in the synthesis of various heterocyclic compounds. Research has explored synthetic approaches for producing benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines through condensation reactions with different electrophilic reagents. These compounds have shown significant biological activities, making them valuable in medicinal chemistry and drug development (Ibrahim, 2011).

Environmental and Health Impact Studies

Studies on synthetic phenolic antioxidants, including derivatives of tert-butyl compounds, have shown their widespread use in industrial applications to extend product shelf life. Research has raised concerns about the environmental occurrence, human exposure, and potential toxicity of these compounds. Toxicity studies suggest that some synthetic phenolic antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), might have adverse effects like hepatic toxicity and endocrine disruption. Future research directions include the investigation of novel, less toxic antioxidants and their environmental behaviors (Liu & Mabury, 2020).

Catalytic and Organic Synthesis

The catalytic applications of tert-butyl compounds in organic synthesis are noteworthy. Research has delved into the catalytic non-enzymatic kinetic resolution of racemic substrates, including those related to tert-butyl compounds, to afford enantiopure compounds with high enantioselectivity. This area of study is crucial in asymmetric organic synthesis, offering insights into the development of chiral catalysts and the optimization of synthesis processes for pharmaceuticals and other chiral compounds (Pellissier, 2011).

Degradation and Environmental Fate

The environmental fate and degradation of tert-butyl compounds, particularly in relation to fuel oxygenates like MTBE (methyl tert-butyl ether), have been extensively studied. Research indicates that these compounds can dissolve in significant amounts in water, posing risks of environmental contamination. The weak sorption to subsurface solids and resistance to biodegradation in ground water highlight the challenges in managing the environmental impact of tert-butyl compounds. These studies emphasize the need for effective strategies to address the contamination and degradation of such compounds in the environment (Kosjek et al., 2012).

Properties

IUPAC Name

tert-butyl 2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10-6-4-5-7-11(10)15-12(17)9-16/h4-7H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEGFNFVTHGYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of [(2-amino-benzyl)-tert-butoxycarbonyl-amino]acetic acid methyl ester (640 mg, 2.18 mmol) in toluene (30 mL), was added HOBT (177 mg, 1.31 mmol). The reaction mixture was heated at 100° C. for 24 h. After the completion of reaction, as confirmed by TLC, the solvent was removed in vacuo to afford the crude compound, which was purified by column chromatography (silica gel, 7:13 EtOAc:Pet. Ether) to afford pure 2-oxo-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester: (350 mg, 61%) as a solid.
Name
[(2-amino-benzyl)-tert-butoxycarbonyl-amino]acetic acid methyl ester
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
177 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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